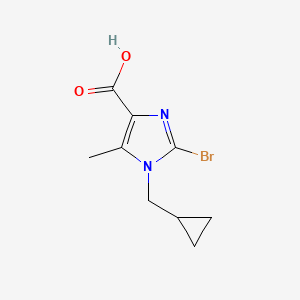
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in the ring structure, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves the bromination of a precursor compound. One common method involves the reaction of an α-bromoketone with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, can make the production more sustainable.
化学反应分析
Types of Reactions
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the imidazole ring can lead to the formation of partially or fully saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazole derivatives with different functional groups, while oxidation and reduction reactions can modify the ring structure and introduce new functionalities.
科学研究应用
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s imidazole ring structure is known for its biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: It may be explored for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
作用机制
The mechanism of action of 2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the imidazole ring can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact mechanism depends on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
2-Bromo-1-(cyclopropylmethyl)-1H-imidazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.
1-(Cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid: Similar structure but lacks the bromine atom.
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole: Similar structure but lacks the carboxylic acid group.
Uniqueness
2-Bromo-1-(cyclopropylmethyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which can significantly influence its reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
属性
分子式 |
C9H11BrN2O2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC 名称 |
2-bromo-1-(cyclopropylmethyl)-5-methylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H11BrN2O2/c1-5-7(8(13)14)11-9(10)12(5)4-6-2-3-6/h6H,2-4H2,1H3,(H,13,14) |
InChI 键 |
SJZCCNJGTSVHGY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C(N1CC2CC2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















